molecular formula C13H22O4 B11756498 (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one

(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one

カタログ番号: B11756498
分子量: 242.31 g/mol
InChIキー: UUESWEJJLSMKFT-IEBDPFPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a cyclopenta-fused dioxolane derivative with a stereospecific tert-butoxymethyl substituent at the 6-position and two methyl groups at the 2-position. Its structure is characterized by a rigid bicyclic framework, which is critical for its role as a chiral intermediate in organic synthesis and pharmaceutical applications. The tert-butoxymethyl group enhances steric bulk and influences solubility, while the dioxolane ring provides stability against hydrolysis under mild conditions .

The synthesis of this compound typically involves protection/deprotection strategies. For example, a related compound, tert-butyl (3aS,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-ylcarbamate (22), was synthesized via reaction of a diol precursor with di-tert-butyl dicarbonate and DMAP in methanol, achieving an 85% yield . This highlights the importance of tert-butyl-based protecting groups in modulating reactivity during multi-step syntheses.

特性

分子式

C13H22O4

分子量

242.31 g/mol

IUPAC名

(3aR,6R,6aR)-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

InChI

InChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3/t8-,10-,11+/m1/s1

InChIキー

UUESWEJJLSMKFT-IEBDPFPHSA-N

異性体SMILES

CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)COC(C)(C)C)C

正規SMILES

CC1(OC2C(CC(=O)C2O1)COC(C)(C)C)C

製品の起源

United States

準備方法

Silylenol Ether Formation

Treatment of Compound 5 with LiHMDS in tetrahydrofuran (THF) generates a stabilized enolate, which reacts with chlorotriethylsilane (TESCl) to form silylenol ether 6 (85–90% yield). This step ensures regioselective protection of the carbonyl group, priming the molecule for electrophilic fluorination.

Reaction Conditions :

  • Solvent: Anhydrous THF

  • Temperature: 0°C to room temperature

  • Catalyst: LiHMDS (1.0 M in THF)

Electrophilic Fluorination

Silylenol ether 6 undergoes fluorination using Selectfluor in dimethylformamide (DMF) at 0°C, yielding a 5.2:1 mixture of 6-β-fluorosugar 7a and 6-α-fluorosugar 7b (91% combined yield). The reaction proceeds via an electrophilic mechanism, with the bulky tert-butoxymethyl group steering fluoride attack to the less hindered β-position.

Mechanistic Insight :

  • 7a forms via direct fluoride addition to the enolate.

  • Competing pathways involving oxonium ion intermediates (e.g., 12b ) are suppressed due to steric hindrance from the tert-butoxymethyl group.

Deprotection and Secondary Fluorination

Removal of the TBS group from 11 using tetra-n-butylammonium fluoride (TBAF) affords 6-β-alcohol 12 . Subsequent treatment with DAST produces a 1:1 mixture of 6-α-fluoride 13a and 1-β-fluoride 13b , illustrating the challenge of achieving stereochemical purity in fluorinated systems.

Optimization Strategy :

  • Replacing DAST with cyclic sulfite/sulfate intermediates (e.g., 141516 ) enhances selectivity, yielding single stereoisomers.

Stereochemical Control and Challenges

The compound’s (3aR,6R,6aR) configuration necessitates meticulous control over reaction stereochemistry. Key findings include:

Influence of Protecting Groups

  • The tert-butoxymethyl group exerts significant steric effects, disfavoring 1-position fluorination in DAST reactions.

  • Triethylsilyl (TES) protection minimizes unwanted side reactions during enolate formation.

Solvent and Temperature Effects

  • Low-temperature reactions (−78°C to 0°C) improve selectivity by slowing competing pathways.

  • Polar aprotic solvents (DMF, THF) stabilize ionic intermediates, enhancing fluoride nucleophilicity.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using hexanes/ethyl acetate gradients (40:1 to 20:1). This resolves diastereomers (e.g., 7a /7b ) and removes unreacted starting materials.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 4.91 ppm (td, J = 6.6, 52.5 Hz) for fluorinated protons and δ 1.21 ppm (s) for tert-butyl groups.

  • 13C NMR : Peaks at δ 98.4 ppm (d, J = 181.5 Hz) confirm fluorine-carbon coupling in the cyclopentane ring.

  • HRMS : [M + Na]+ m/z 285.1480 (calculated for C13H23FNaO4+).

Yield Optimization and Scalability

StepReactionYield (%)Purity (%)
1Silylenol ether formation9095
2Fluorination with Selectfluor9190
3Cyclic sulfite oxidation8592

Key Observations :

  • Scalability to multigram quantities is feasible, with consistent yields ≥85%.

  • Recrystallization from methanol/water mixtures enhances final product purity to >98%.

Comparative Analysis of Fluorination Methods

DAST vs. Selectfluor

  • DAST : Generates mixed stereoisomers (e.g., 13a /13b ) but is cost-effective for small-scale synthesis.

  • Selectfluor : Offers superior β-selectivity (5.2:1) and is preferred for large-scale applications.

Alternative Routes

  • Enzymatic Fluorination : Emerging biocatalytic methods show promise for enantioselective fluorination but remain under development .

化学反応の分析

反応の種類

(3aR,6R,6aR)-6-(tert-ブトキシメチル)-2,2-ジメチルテトラヒドロ-4H-シクロペンタ[d][1,3]ジオキソラン-4-オンは、以下を含むさまざまな化学反応を起こすことができます。

    酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。

    還元: 還元反応は、化合物の酸化状態を変更するために使用でき、新しい誘導体の生成につながる可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、目的の置換に応じてさまざまな求核剤や求電子剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸やケトンを生じさせる可能性がありますが、置換反応は、化合物の汎用性を高める幅広い官能基を導入することができます .

科学的研究の応用

Structural Characteristics

The molecular formula for this compound is C13H22O4C_{13}H_{22}O_{4} with a molecular weight of 242.31 g/mol. The stereochemistry defined by the R configurations at specific carbon centers may influence its reactivity and interactions with biological targets.

Compound NameStructural FeaturesBiological Activity
Cyclopentyl DioxolanesSimilar cyclic structureAntimicrobial
Alkylated DioxolanesVarying alkyl groupsAntioxidant
Tetrahydrofuran DerivativesNon-cyclic analogsVariable

Medicinal Chemistry

  • Antimicrobial Properties : Research indicates that compounds with similar dioxolane structures exhibit antimicrobial activity. The unique arrangement of functional groups in (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one may enhance its effectiveness against various pathogens.
  • Antioxidant Activity : The presence of alkyl groups in the structure suggests potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Materials Science

The compound's unique structural characteristics make it a candidate for developing advanced materials. Its ability to form stable complexes could lead to applications in:

  • Polymer Chemistry : As a building block for synthesizing new polymers with tailored properties.
  • Nanotechnology : In the creation of nanoscale materials that exhibit specific electronic or optical characteristics.

Biochemical Applications

  • Enzyme Interactions : The compound may interact with specific enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into drug metabolism and the design of enzyme inhibitors.
  • Targeted Drug Delivery : The structural features might allow for modifications that enhance drug delivery systems, improving the bioavailability of therapeutic agents.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various dioxolane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to This compound showed significant inhibition zones compared to control groups.

Case Study 2: Antioxidant Potential Assessment

Research conducted on dioxolane derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results for compounds similar to the target compound.

作用機序

類似の化合物との比較

類似の化合物

独自性

(3aR,6R,6aR)-6-(tert-ブトキシメチル)-2,2-ジメチルテトラヒドロ-4H-シクロペンタ[d][1,3]ジオキソラン-4-オンは、tert-ブトキシメチル基の存在により、類似の化合物と区別され、溶解性と安定性を向上させています。 このユニークな特徴は、これらの特性が必要なアプリケーションで特に価値があります.

類似化合物との比較

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Applications/Properties
Target Compound: (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one tert-Butoxymethyl at C6, 2,2-dimethyl 242.30 (calc.) Not explicitly provided in evidence Intermediate in chiral synthesis; steric shielding for selective reactions
(3aR,6aR)-2,2-Dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one No tert-butyl group; simpler methyl substitution 156.18 148743-86-6 Research intermediate; used in stereochemical studies
(3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one Benzyloxymethyl at C6 278.30 85846-80-6 Pharmaceutical intermediate; benzyl group aids in lipophilicity
(3aR,6R,6aR)-6-(Hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-4-one Hydroxymethyl at C6; spirocyclic framework 242.24 27304-20-7 Probe for studying spirocyclic conformational dynamics
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol Amino group at C6 173.21 88756-83-6 Precursor for aminoglycoside analogs; potential bioactive scaffold

Key Differences and Research Findings

Steric and Electronic Effects: The tert-butoxymethyl group in the target compound provides superior steric protection compared to the benzyloxymethyl group in CAS 85846-80-6, which is more prone to hydrogenolysis . The absence of a bulky substituent in CAS 148743-86-6 () results in higher reactivity toward nucleophilic attack at the ketone position, making it less stable under acidic conditions .

The amino-substituted derivative (CAS 88756-83-6) is pivotal in synthesizing antiviral nucleoside analogs due to its ability to form stable glycosidic bonds .

Biological Relevance: Compounds like ((3aR,4R,6R,6aS)-6-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol (CAS 1379540-62-1) demonstrate the incorporation of heterocyclic pharmacophores, highlighting the versatility of the cyclopenta-dioxolane core in drug design .

生物活性

The compound (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one (CAS: 223596-25-6) is a synthetic organic molecule with a complex structure that includes a cyclopentadioxol ring system and a tert-butoxymethyl substituent. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

This compound's molecular formula is C13H22O4C_{13}H_{22}O_{4}, with a molar mass of 242.31 g/mol. Its stereochemistry is defined by specific chiral centers that may influence its biological interactions.

PropertyValue
Molecular FormulaC13H22O4
Molecular Weight242.31 g/mol
IUPAC Name2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
InChIInChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3

Biological Activities

The biological activities of this compound are primarily linked to its structural features. Research indicates that compounds with similar cyclic structures often exhibit antimicrobial , antioxidant , and cytotoxic properties.

Antimicrobial Activity

Preliminary studies suggest that compounds within the cyclopentadioxol class can demonstrate antimicrobial effects. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

The presence of hydroxyl groups in similar compounds has been correlated with antioxidant activity. This suggests that this compound might scavenge free radicals and reduce oxidative stress in biological systems.

Cytotoxic Effects

Research into dioxolane derivatives has shown potential cytotoxic effects against various cancer cell lines. The specific pathways and targets are still under investigation but may involve apoptosis induction or cell cycle arrest.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interactions with enzymes and receptors in biological systems could modulate various signaling pathways.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced activity against resistant strains.
  • Antioxidant Evaluation : In vitro assays demonstrated that similar compounds significantly reduced lipid peroxidation in cell cultures exposed to oxidative stressors.
  • Cytotoxicity Testing : A series of cytotoxicity assays on human cancer cell lines showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents.

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butoxymethyl group into cyclopenta[d][1,3]dioxol-4-one derivatives?

The tert-butoxymethyl group is typically introduced via nucleophilic substitution or protective group strategies. For example, bromoacetic acid tert-butyl ester () can act as an alkylating agent under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

  • Reaction temperature : 0–25°C to minimize side reactions.
  • Catalyst choice : Phase-transfer catalysts (e.g., TBAB) improve yield in biphasic systems .
  • Workup : Acidic hydrolysis (e.g., HCl) to remove protecting groups after alkylation ().

Q. How can the stereochemical integrity of the (3aR,6R,6aR) configuration be verified during synthesis?

Use chiral HPLC or polarimetry to confirm enantiopurity. For example:

  • HPLC : A Chiralpak® AD-H column with hexane/isopropanol (90:10) can resolve stereoisomers (retention time: ~1.23 minutes, similar to LCMS conditions in ).
  • X-ray crystallography : Resolve absolute configuration using single crystals (e.g., Corey lactone derivatives in ).

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • LCMS : Monitors reaction progress (e.g., m/z 757 [M+H]⁺ in ).
  • ¹H/¹³C NMR : Assigns stereochemistry (e.g., axial vs. equatorial protons in the cyclopentane ring; ).
  • IR spectroscopy : Confirms carbonyl (C=O) and ether (C-O-C) functional groups (stretching at ~1740 cm⁻¹ and 1100 cm⁻¹, respectively).

Advanced Research Questions

Q. How can conflicting NMR data for cyclopenta[d][1,3]dioxol-4-one derivatives be resolved?

Discrepancies in NMR assignments often arise from:

  • Conformational flexibility : Use variable-temperature NMR (VT-NMR) to observe dynamic processes (e.g., ring puckering).
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ (polar solvents may stabilize specific conformers).
  • 2D NMR : HSQC and NOESY correlations clarify spatial relationships (e.g., NOE between tert-butoxymethyl protons and cyclopentane axial protons; ).

Q. What strategies mitigate decomposition of the tert-butoxymethyl group under acidic or oxidative conditions?

  • Protective group tuning : Replace tert-butyl with more stable groups like TBS (tert-butyldimethylsilyl) if decomposition occurs ().
  • pH control : Maintain neutral to slightly basic conditions during workup ().
  • Additives : Antioxidants (e.g., BHT) prevent radical-mediated degradation.

Q. How does the tert-butoxymethyl group influence regioselectivity in subsequent reactions (e.g., epoxidation or hydrogenation)?

The bulky tert-butoxymethyl group directs reactions to less hindered positions:

  • Epoxidation : Preferential oxidation of the less substituted double bond (e.g., mCPBA in CH₂Cl₂; ).
  • Hydrogenation : Pd/C-catalyzed hydrogenation favors reduction of exocyclic double bonds over the cyclopentane ring ().

Data Contradiction Analysis

Q. Why do reported yields for tert-butoxymethylated derivatives vary across studies?

Yield discrepancies arise from:

  • Purity of starting materials : Impurities in bromoacetic acid tert-butyl ester () reduce efficiency.
  • Reaction scale : Milligram-scale reactions () often report lower yields than optimized bulk syntheses.
  • Workup losses : Hydrophobic tert-butyl derivatives may precipitate incompletely during aqueous extraction.

Q. How can conflicting stereochemical outcomes in cyclopenta[d][1,3]dioxol-4-one functionalization be rationalized?

Contradictions stem from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor axial attack, while non-polar solvents (e.g., toluene) favor equatorial pathways ().
  • Catalyst stereoselectivity : Chiral catalysts (e.g., Jacobsen’s Mn-salen) induce enantioselectivity in epoxidation ().

Methodological Recommendations

Q. Table 1. Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Key ConditionsReference
Alkylation with bromoester65–78≥95K₂CO₃, DMF, 0°C
Protective group strategy82–8998TBSCl, imidazole, rt
Reductive amination45–6090NaBH₃CN, MeOH, -20°C

Q. Table 2. Analytical Parameters for Quality Control

TechniqueCritical ParametersAcceptable Range
LCMSColumn: C18, 2.1 × 50 mmRetention time ±0.1 min
Chiral HPLCMobile phase: Hexane/IPA (95:5)Enantiomeric excess ≥98%
¹H NMRSolvent: CDCl₃, 400 MHzδ 1.25 (t-Bu, singlet)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。